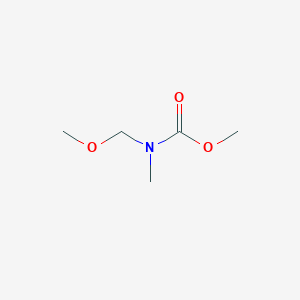

Methyl (methoxymethyl)methylcarbamate

Description

Contextualization within Carbamate (B1207046) Chemistry Research

The carbamate functional group, characterized by an ester and an amide linked to a carbonyl group, is a cornerstone of modern organic chemistry. masterorganicchemistry.com Carbamate derivatives are integral to numerous fields, serving as key components in agricultural chemicals like pesticides and herbicides, and as foundational materials in the polymer and paint industries. nih.govacs.org In medicinal chemistry and drug design, the carbamate moiety is prized for its chemical stability and its ability to mimic peptide bonds, making it a frequent inclusion in therapeutic agents. nih.gov

Furthermore, carbamates are exceptionally important as protecting groups for amines in organic synthesis. nih.gov By converting a reactive amine to a less nucleophilic carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the amino group. organic-chemistry.org The selection of a specific carbamate is crucial, as it must be stable under various reaction conditions and easily removable when its protective function is no longer needed. masterorganicchemistry.com It is within this context of highly specialized synthetic tools that Methyl (methoxymethyl)methylcarbamate finds its significance.

Nomenclature and Structural Features of this compound

A precise understanding of a chemical compound begins with its formal identification and structure.

IUPAC Designation: methyl N-(methoxymethyl)-N-methylcarbamate

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The designated IUPAC name for this compound is methyl N-(methoxymethyl)-N-methylcarbamate . nih.gov This name explicitly details the molecular structure: a methyl ester of a carbamic acid that is substituted on the nitrogen atom with both a methyl group and a methoxymethyl group.

CAS Registry System and Synonyms

The CAS (Chemical Abstracts Service) Registry Number is a unique identifier assigned to every chemical substance. This system provides an unambiguous way to identify a compound across different naming conventions and languages. Other common synonyms are also used in literature and commercial catalogs. nih.gov

| Identifier Type | Value |

| CAS Registry Number | 153654-07-0 |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| Common Synonyms | Methyl methoxy(methyl)carbamate, N-Carbomethoxy-N-methoxymethylamine |

Significance as an Advanced Chemical Intermediate

This compound serves as a specialized building block in organic synthesis. Its utility stems from the combination of the carbamate structure with a methoxymethyl (MOM) group. The MOM group is a well-established protecting group for alcohols and can also be used for amides and carbamates. acs.orgadichemistry.com

The presence of the MOM group on the carbamate nitrogen suggests a role in multi-step synthetic sequences where precise control over reactive sites is necessary. For instance, the MOM group can be selectively cleaved under specific acidic conditions. wikipedia.orgresearchgate.net This allows chemists to unmask the N-methylcarbamate functionality at a desired stage of a synthesis, enabling further reactions at that site. This type of strategic protection and deprotection is fundamental to the construction of complex molecules. While detailed research findings on the specific reaction pathways involving methyl N-(methoxymethyl)-N-methylcarbamate are not broadly published, its structure strongly points to its application as a sophisticated intermediate, likely used in the synthesis of pharmaceuticals or other fine chemicals where intricate molecular architectures are required.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76469-93-7 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl N-(methoxymethyl)-N-methylcarbamate |

InChI |

InChI=1S/C5H11NO3/c1-6(4-8-2)5(7)9-3/h4H2,1-3H3 |

InChI Key |

BVHACADCJRBMDV-UHFFFAOYSA-N |

Canonical SMILES |

CN(COC)C(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Carbamate Formation and Transformations

Reaction Pathway Elucidation in Carbamate (B1207046) Synthesis

The synthesis of N,O-dimethylcarbamate from the metathesis of N-methylformamide with dimethyl carbonate (DMC) is not a single-step event but proceeds through a distinct three-stage mechanism, as elucidated by density functional theory (DFT) studies. researchgate.netresearchgate.net

The reaction begins with the tautomeric conversion of N-methylformamide into its iminol form. researchgate.net This initial step is crucial as it activates the molecule for the subsequent addition of dimethyl carbonate. The second stage involves the addition of DMC across the N=C π-bond of the iminol intermediate. researchgate.netresearchgate.net The final stage is the cleavage and departure of a methyl formate (B1220265) molecule, which results in the formation of the final product, N,O-dimethylcarbamate. researchgate.netresearchgate.net

| Stage | Description | Key Transformation |

|---|---|---|

| 1 | Tautomerization | N-methylformamide converts to its iminol tautomer. researchgate.net |

| 2 | Addition | Dimethyl carbonate (DMC) adds to the N=C bond of the iminol. researchgate.net |

| 3 | Cleavage | The intermediate cleaves, releasing a molecule of methyl formate to yield N,O-dimethylcarbamate. researchgate.net |

More broadly, in the formation of carbamates from the reaction of amines with carbon dioxide, the rate-limiting step can vary depending on the properties of the amine. researchgate.netepa.gov For weakly basic amines, the formation and cleavage of the carbon-nitrogen bond is the rate-limiting step. researchgate.netepa.gov Conversely, for more basic amines, it is suggested that proton transfer may become the rate-limiting step in both the synthesis and breakdown of the carbamate. researchgate.netepa.gov The rate law for the reaction of amines with carbon dioxide includes terms for both uncatalyzed and hydroxide-catalyzed pathways, the latter of which involves proton abstraction in the rate-determining step. researchgate.netepa.gov

Role of Catalysis in Reaction Kinetics and Thermodynamics

Catalysis plays a crucial role in carbamate synthesis by lowering activation barriers and influencing reaction rates and equilibrium positions. This section examines the effects of different catalytic influences on the formation of methylcarbamates.

When synthesizing methyl carbamates from primary aliphatic amines and dimethyl carbonate (DMC), carbon dioxide itself plays a complex and influential role. core.ac.uk The pressure of CO2 significantly affects both the reaction conversion and the selectivity towards the desired urethane (B1682113) product. core.ac.uk

The influence of CO2 can be attributed to several factors:

Acid/Base Equilibrium: CO2 engages in an acid/base equilibrium with the aliphatic amine, which can reduce the concentration of the free amine available for side reactions. core.ac.uk

Nucleophile Reactivity: It impacts the reactivity and solubility of the RNHCO2- nucleophile within the DMC solvent. core.ac.uk

Inhibition of Side Reactions: Increased CO2 pressure helps to inhibit competitive N-methylation side reactions, thereby increasing the selectivity for the desired methyl carbamate. core.ac.uk

Generally, as CO2 pressure is increased, the reaction conversion first increases to a maximum before dropping at very high pressures. core.ac.uk In contrast, selectivity for the carbamate product continuously improves with rising CO2 pressure. core.ac.uk

| CO2 Pressure | Effect on Conversion | Effect on Selectivity | Rationale |

|---|---|---|---|

| Low to Mid-Range (e.g., up to 40 bar) | Increases to a maximum. core.ac.uk | Increases. core.ac.uk | Favorable equilibrium and inhibition of N-methylation. core.ac.uk |

| High Range (e.g., >40 bar) | Decreases. core.ac.uk | Continues to improve. core.ac.uk | Formation of a less nucleophilic carbamate dianion (RNH(CO2)2)2- can decrease conversion. core.ac.uk |

In catalytic processes for carbamate formation, anion-assisted deprotonation can be a key mechanistic feature. For instance, the reaction of amines with carbon dioxide can be catalyzed by hydroxide (B78521) ions (OH-). researchgate.netepa.gov This hydroxide-catalyzed pathway involves the abstraction of a proton in the rate-determining step. researchgate.netepa.gov This action by the hydroxide anion facilitates the formation of the carbamate by assisting in the deprotonation of the amine or an intermediate species, thereby accelerating the reaction. This type of catalysis is not observed with all amines. researchgate.netepa.gov

Chemical Transformations of Methyl (methoxymethyl)methylcarbamate and Derivatives

The chemical behavior of this compound is characterized by several key transformation pathways, including its susceptibility to hydrolysis, its thermal decomposition to generate isocyanates, and other notable reactions. Understanding these transformations is crucial for its application and handling in various chemical processes.

Hydrolytic Stability and Cleavage Reactions

The hydrolytic stability of carbamates, including this compound, is significantly influenced by the pH of the aqueous environment and the substitution pattern on the nitrogen atom. Carbamates, in general, exhibit greater stability against hydrolysis compared to esters but are more susceptible than amides. acs.org The hydrolysis of carbamates can proceed through different mechanisms depending on the conditions.

Under basic conditions, the hydrolysis of N-substituted carbamates can occur via two primary mechanisms: the elimination-conjugate base (E1cB) mechanism for primary carbamates and the bimolecular acyl-oxygen cleavage (BAc2) mechanism for secondary carbamates. researchgate.net Given that this compound is a secondary carbamate, the BAc2 mechanism is the more probable pathway for its base-catalyzed hydrolysis. This mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then breaks down to yield methanol (B129727), methylamine, and formaldehyde (B43269) (from the decomposition of the methoxymethyl group).

Acid-catalyzed hydrolysis of carbamates is also a known transformation. clemson.edu For carbamates, this process can proceed via either a unimolecular (AAc1) or bimolecular (AAc2) mechanism, depending on the acid concentration and the structure of the carbamate. rsc.org The AAc2 mechanism typically involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Table 1: General Hydrolytic Behavior of Carbamates

| Condition | Predominant Mechanism(s) | General Stability |

| Neutral (pH ~7) | Slow hydrolysis | Relatively stable |

| Acidic (pH < 7) | AAc1 or AAc2 | Cleavage occurs |

| Basic (pH > 7) | E1cB or BAc2 | Cleavage occurs |

Thermal Decomposition Pathways for Isocyanate Generation

The thermal decomposition of carbamates is a well-established method for the generation of isocyanates, offering a phosgene-free route to these important industrial intermediates. mdpi.com The gas-phase thermolysis of N-alkyl-O-methylcarbamates has been a subject of kinetic studies to determine the parameters for efficient isocyanate production. mdpi.com

A study on the thermal decomposition of the closely related compound, methyl N-methylcarbamate, in the temperature range of 370-422°C, revealed a first-order reaction that yields methyl isocyanate and methanol. This decomposition is considered a homogeneous, unimolecular gas-phase reaction. The process is unaffected by the addition of radical scavengers like isobutene or by an increase in the surface-to-volume ratio of the reaction vessel, suggesting a molecular mechanism. The proposed mechanism involves a four-centered transition state.

The reaction can be represented as follows: CH₃NHCOOCH₃ → CH₃NCO + CH₃OH

The Arrhenius equation for this reaction was determined to be: k = 10¹³.³⁹ exp(-48060/RT) s⁻¹ (where the activation energy is in cal mol⁻¹)

This pathway is a significant transformation for simple N-alkyl carbamates upon heating. Given the structural similarity, this compound is expected to undergo a similar thermal decomposition to produce the corresponding isocyanate, although the presence of the methoxymethyl group may introduce additional or competing decomposition pathways. The thermolysis of various O-methyl-N-alkyl carbamates has been studied to determine their activation energies and pre-exponential factors for isocyanate synthesis. mdpi.com

Table 2: Kinetic Parameters for the Thermal Decomposition of Selected O-Methyl-N-Alkyl Carbamates

| Carbamate | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

| O-methyl-N-butyl carbamate | 185.5 | 1.1 x 10¹³ |

| O-methyl-N-cyclohexyl carbamate | 188.4 | 1.9 x 10¹³ |

| O-methyl-N-benzyl carbamate | 192.6 | 3.2 x 10¹³ |

| Data adapted from a study on the modeling of isocyanate synthesis. mdpi.com |

Methyl Formate Elimination Pathways

In addition to the generation of isocyanates, another potential thermal decomposition pathway for certain carbamates involves the elimination of methyl formate. Theoretical studies using Density Functional Theory (DFT) on the reaction of N-methylformamide with dimethyl carbonate have shed light on possible elimination pathways for related carbamate structures. One of the intermediates in this reaction is N-methyl-N-[(hydroxy)(methoxy)methyl]-O-methylcarbamate, which is structurally analogous to derivatives of this compound.

The calculations suggest that this intermediate can undergo elimination of methyl formate through different transition states. These pathways are a distinct mode of fragmentation for N-alkoxymethyl carbamate derivatives upon heating. researchgate.net While experimental data on this specific elimination pathway for this compound is limited, the theoretical possibility highlights a potential side reaction during its thermal decomposition, competing with isocyanate formation.

Reactivity with Strong Acids, Bases, and Oxidizing/Reducing Agents

The reactivity of this compound with strong chemical reagents is dictated by the functional groups present in the molecule.

Reactivity with Strong Acids: In the presence of strong acids, the carbamate linkage is susceptible to hydrolysis, as discussed in section 3.3.1. The ether linkage of the methoxymethyl group may also be cleaved under harsh acidic conditions.

Reactivity with Strong Bases: Strong bases will also promote the hydrolysis of the carbamate. Additionally, the nitrogen atom of the carbamate can be deprotonated by a sufficiently strong base, which can facilitate N-alkylation reactions in the presence of an alkylating agent. The use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been reported for the efficient and selective N-alkylation of carbamates. epa.gov

Reactivity with Reducing Agents: The reduction of carbamates is a known chemical transformation. For instance, some carbamate pesticides have been shown to be reduced by dissolved Fe(II) and Cu(I). nih.gov This reduction can lead to the cleavage of the carbamate bond. The specific reactivity of this compound towards common laboratory reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) is not well-documented in the provided search results, but carbamates can generally be reduced to amines.

Computational Chemistry and Theoretical Studies on Methyl Methoxymethyl Methylcarbamate Systems

Mechanistic Modeling using Quantum Chemical Methods (e.g., B3LYP, MP2)

Quantum chemical methods are instrumental in elucidating the intricate reaction mechanisms involving Methyl (methoxymethyl)methylcarbamate at the molecular level. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most widely employed computational techniques for this purpose. These methods provide detailed insights into the potential energy surfaces of reactions, enabling the identification of transition states, intermediates, and the calculation of activation energies, which are crucial for understanding reaction kinetics and pathways. researchgate.netstackexchange.com

One of the primary applications of these methods is in studying the degradation pathways of carbamates. For instance, the thermal decomposition of carbamoyl (B1232498) azide (B81097) has been investigated using the B3LYP level of theory, revealing that the initial step involves the non-homolytic fission of the N–N bond. researchgate.net Such computational approaches can be similarly applied to model the degradation of this compound, predicting the most likely bond cleavage sites and the subsequent reaction products.

DFT calculations, often utilizing functionals like B3LYP, are also pivotal in understanding the formation of carbamates. Studies on the reaction of carbon dioxide with amines to form carbamates have demonstrated the power of DFT in mapping out the reaction coordinates and identifying key intermediates. researchgate.netresearchgate.net For this compound, these models can elucidate the step-by-step process of its synthesis, providing a theoretical foundation for optimizing reaction conditions.

The following table illustrates typical energetic data that can be obtained from quantum chemical calculations for a hypothetical reaction step involving a generic carbamate (B1207046), which is representative of the type of data generated for this compound systems.

| Parameter | B3LYP/6-311+G | MP2/6-311+G |

| Reactant Energy (Hartree) | -455.123456 | -454.987654 |

| Transition State Energy (Hartree) | -455.098765 | -454.965432 |

| Product Energy (Hartree) | -455.145678 | -455.012345 |

| Activation Energy (kcal/mol) | 15.5 | 13.9 |

| Reaction Energy (kcal/mol) | -13.9 | -15.5 |

This table presents hypothetical data for illustrative purposes.

Furthermore, quantum chemical methods are employed to calculate various molecular descriptors that can be correlated with the reactivity and toxicity of carbamates. mdpi.com For example, the Hirshfeld charge on the carbonyl carbon and the electronic affinity have been identified as important DFT descriptors in quantitative structure-toxicity relationship (QSTR) models for carbamate compounds. mdpi.com These descriptors can be calculated for this compound to predict its potential biological activity and environmental fate.

Solvent Effects on Molecular and Reaction Properties

The surrounding solvent medium can significantly influence the molecular properties and reaction kinetics of this compound. Computational chemistry provides powerful tools to model these solvent effects, offering insights that are often difficult to obtain experimentally. mdpi.comnih.gov

One common approach is the use of continuum solvation models, such as the Conductor-like Screening Model (COSMO), which represents the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are effective in capturing the bulk electrostatic effects of the solvent on the solute. For instance, studies on carbamate formation have shown that considering the effect of a solvent like water is crucial for the reaction to proceed, as it stabilizes the charged intermediates. researchgate.net

Explicit solvent models, where individual solvent molecules are included in the quantum chemical calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net For this compound, explicit water molecules can act as catalysts or reactants, significantly altering the reaction mechanism and energy barriers. researchgate.net

The influence of the solvent on reaction rates can be quantified by calculating the activation energies in different solvent environments. The table below provides a hypothetical example of how the activation energy for a reaction involving a carbamate might vary with the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Tetrahydrofuran (THF) | 7.5 | 20.1 |

| Ethanol | 24.5 | 17.8 |

| Water | 78.4 | 15.2 |

This table presents hypothetical data for illustrative purposes.

Research on phenyl-substituted methyl carbamates has demonstrated that the choice of solvent, such as dimethyl sulfoxide (B87167) (DMSO) versus ethanol, can significantly alter the observed inhibitory potency against enzymes like acetylcholinesterase. nih.gov Molecular modeling suggests that solvents can compete with the carbamate for binding to the active site or stabilize different conformations of the enzyme-inhibitor complex. nih.gov These findings underscore the importance of considering solvent effects when studying the biological activity of this compound.

Furthermore, solvent properties can influence the lipophilicity of carbamates, which is a key parameter affecting their environmental transport and bioavailability. mdpi.com Universal solvation models can be used in conjunction with DFT to calculate partition coefficients, providing a theoretical estimate of a compound's distribution between different environmental compartments. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of Methyl (methoxymethyl)methylcarbamate by mapping its carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For this compound, with the structure CH₃-N(CH₂OCH₃)-C(=O)OCH₃, four unique proton signals are predicted. Due to the presence of heteroatoms (nitrogen and oxygen) separating the methyl and methylene (B1212753) groups, no spin-spin splitting is expected, resulting in four distinct singlets.

The predicted chemical shifts are influenced by the electronegativity of the adjacent atoms. The methylene protons (N-CH₂-O) are expected to be the most downfield due to being flanked by both a nitrogen and an oxygen atom. The methyl protons of the ester group (-COOCH₃) are typically found further downfield than the methyl protons of the ether group (-OCH₃) but upfield from the methylene protons. The N-methyl (N-CH₃) protons are generally the most upfield of the signals.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 2.8–3.0 | Singlet | 3H |

| -OCH₃ (ether) | 3.3–3.5 | Singlet | 3H |

| -C(=O)OCH₃ (ester) | 3.6–3.8 | Singlet | 3H |

| N-CH₂-O | 4.8–5.2 | Singlet | 2H |

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, five distinct carbon signals are anticipated. The chemical shift of each carbon is highly dependent on its chemical environment. oregonstate.edu

The carbonyl carbon (C=O) of the carbamate (B1207046) group is characteristically found furthest downfield, typically in the 155-160 ppm range. acs.orgbhu.ac.in The methylene carbon (N-CH₂-O) is also significantly deshielded due to its attachment to two heteroatoms. The remaining three methyl carbons appear at higher fields, with their specific shifts determined by the electronegativity of the attached nitrogen or oxygen atoms. oregonstate.eduwisc.edu

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35–40 |

| -C(=O)OCH₃ (ester) | 50–55 |

| -OCH₃ (ether) | 55–60 |

| N-CH₂-O | 75–80 |

| -C=O (carbamate) | 155–160 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously confirming the connectivity of this compound. These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure. semanticscholar.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom. For instance, it would show a cross-peak connecting the ¹H signal at ~2.9 ppm with the ¹³C signal at ~37 ppm, confirming their assignment as the N-CH₃ group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing connectivity across several bonds, particularly through atoms without protons like the carbonyl carbon. nih.gov Key expected correlations include:

A correlation between the N-CH₃ protons and the C=O carbon, establishing the N-methyl-carbamate linkage.

A correlation between the ester O-CH₃ protons and the C=O carbon.

Correlations between the N-CH₂-O protons and both the N-CH₃ carbon and the ether O-CH₃ carbon, confirming the structure of the methoxymethyl group and its attachment to the nitrogen.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons. A NOESY spectrum would be expected to show correlations between the protons of the N-CH₃ group and the N-CH₂-O group, confirming their spatial closeness around the central nitrogen atom.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for its functional groups.

FTIR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretch of the carbamate group. researchgate.net Another key region is the C-O stretching region, which will show strong, broad absorptions characteristic of both the ester and ether linkages. nih.gov

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 2850–3000 | Medium-Strong | C-H Symmetric & Asymmetric Stretching |

| 1700–1720 | Very Strong | C=O Stretching (Carbamate) |

| 1350–1450 | Medium | C-N Stretching |

| 1000–1300 | Strong, Multiple Bands | C-O Stretching (Ester and Ether) |

Raman spectroscopy provides complementary information to FTIR. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. libretexts.org For this compound, the symmetric C-H stretching vibrations are expected to be particularly strong in the Raman spectrum. The C=O stretch, while dominant in the IR spectrum, typically shows a weaker, though still distinct, band in the Raman spectrum. The C-O and C-N stretching vibrations are also Raman active and would appear in the fingerprint region of the spectrum. nih.govs-a-s.org

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 2850–3000 | Strong | C-H Symmetric & Asymmetric Stretching |

| 1700–1720 | Weak-Medium | C=O Stretching (Carbamate) |

| 1350–1450 | Medium | C-N Stretching |

| 1000–1300 | Medium, Multiple Bands | C-O Stretching (Ester and Ether) |

Correlation of Vibrational Modes with Functional Groups

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds within the structure of this compound. The key functional groups in this compound are the carbamate group (N-C=O), the ether linkage (C-O-C), and methyl groups (C-H).

The characteristic vibrational frequencies for this compound can be assigned to specific molecular motions. The most prominent feature in its IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the carbamate group, typically observed in the region of 1700-1730 cm⁻¹. The C-N stretching vibration of the carbamate is expected to appear in the 1200-1350 cm⁻¹ range. The C-O stretching vibrations from both the ester and ether functionalities would result in strong bands within the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl groups are anticipated in the 2800-3000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | -CH₃ | 2800 - 3000 |

| C=O Stretch | Carbamate Carbonyl | 1700 - 1730 |

| C-N Stretch | Carbamate | 1200 - 1350 |

| C-O Stretch | Ether and Ester | 1000 - 1300 |

Note: This data is based on predicted values and typical ranges for the specified functional groups.

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for identifying and assessing the purity of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column. As the purified compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. For this compound (molar mass: 133.15 g/mol ), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 133. The fragmentation pattern provides a unique fingerprint for the molecule. Key fragmentation pathways for this compound likely involve the cleavage of the methoxymethyl group, the loss of the methoxy (B1213986) group, or the cleavage of the carbamate linkage. A prominent fragment is often observed at m/z 45, corresponding to the [CH₃OCH₂]⁺ ion.

Table 2: Key Mass Fragments for this compound from Electron Ionization (EI) Mass Spectrometry

| m/z Ratio | Proposed Ion Fragment |

| 133 | [C₅H₁₁NO₃]⁺ (Molecular Ion) |

| 88 | [M - CH₃OCH₂]⁺ |

| 74 | [CH₃NHCOOCH₃]⁺ |

| 59 | [CH₃NCO]⁺ or [COOCH₃]⁺ |

| 45 | [CH₃OCH₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the chemical formula C₅H₁₁NO₃, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O). This high-precision measurement provides strong evidence for the compound's elemental composition, serving as a definitive confirmation of its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for compounds containing chromophores—functional groups that absorb light in this region. The carbamate group in this compound contains a carbonyl group (C=O) with non-bonding electrons on the oxygen and nitrogen atoms. This functionality can lead to n → π* electronic transitions. Consequently, a weak absorption band in the ultraviolet region, typically around 200-220 nm, would be expected for this compound. The absence of extensive conjugation in the molecule means no significant absorption in the visible region is anticipated.

Chromatographic Methods for Purification and Analysis

Gas Chromatography (GC) for Quantitative Analysis

Gas chromatography, equipped with a suitable detector such as a Flame Ionization Detector (FID), is a standard method for the quantitative analysis of this compound. The technique allows for the determination of the compound's concentration in a sample by comparing the peak area of the analyte to that of a known standard.

For a quantitative GC analysis, the method parameters must be carefully optimized. This includes selecting the appropriate stationary phase for the GC column (e.g., a mid-polarity column), optimizing the temperature program for the oven, and setting the flow rate of the carrier gas (such as helium or nitrogen). The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions and is used for qualitative identification. The peak area is directly proportional to the amount of the compound, allowing for accurate quantification when calibrated.

Silica (B1680970) Gel Chromatography for Product Purification

Silica gel chromatography is a widely employed technique for the purification of synthesized organic compounds. In the context of carbamates, particularly N-alkoxy-N-alkyl carbamates which are structurally related to this compound, silica gel chromatography is effective for separating the desired product from unreacted starting materials and reaction byproducts. The principle of this technique relies on the differential adsorption of the components of a mixture onto a stationary phase (silica gel) and their subsequent elution with a mobile phase (a solvent or a mixture of solvents).

A representative example is the purification of neo-pentyl-4-oxopiperidine-1-carboxylate, an N-alkyl-O-alkyl carbamate. The crude product of this compound was purified using column chromatography on silica gel. researchgate.net This process involves the careful selection of an eluent system to ensure adequate separation of the target compound from impurities.

The selection of the solvent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For carbamates, a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, such as ethyl acetate (B1210297) or acetone (B3395972), is commonly used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product itself.

The following table outlines the typical parameters for the purification of a representative N-alkyl-O-alkyl carbamate using silica gel chromatography, which can be considered analogous for the purification of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase (Eluent) | A gradient of hexane and acetone, starting with a higher concentration of hexane and gradually increasing the concentration of acetone (e.g., from 70:30 hexane:acetone to 100% acetone). researchgate.net |

| Elution Technique | Gradient elution is often employed to effectively separate compounds with a range of polarities. |

| Product Purity | High purity of the final product can be achieved, often exceeding 95%. |

It is important to note that the optimal conditions, particularly the composition of the mobile phase, would need to be empirically determined for this compound, likely through initial TLC analysis to find a solvent system that provides good separation between the product and any impurities present in the crude reaction mixture.

Research Applications and Derivatives in Organic Synthesis and Beyond

Role as Protecting Groups in Organic Synthesis

The carbamate (B1207046) moiety is a cornerstone of protecting group chemistry for amines, valued for its ability to moderate the nucleophilicity of the nitrogen atom. masterorganicchemistry.comchem-station.com This strategy is fundamental in multi-step syntheses where selective reactions at other functional groups are required. organic-chemistry.org

In the realm of peptide synthesis, protecting the N-terminus of an amino acid is crucial to prevent self-polymerization and to ensure the orderly assembly of the peptide chain. masterorganicchemistry.com Carbamates are among the most widely used N-protecting groups, with common examples including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com These groups are favored for their ease of installation and their selective removal under specific conditions (acidic, hydrogenolytic, or basic, respectively). masterorganicchemistry.com

However, a thorough review of the literature did not yield any specific examples or methodologies employing methyl (methoxymethyl)methylcarbamate as a protecting group for amines in peptide synthesis.

The synthesis of complex natural products and other intricate organic molecules often requires the use of multiple protecting groups that can be removed independently of one another, a concept known as orthogonal protection. chem-station.comorganic-chemistry.org The diverse range of carbamate protecting groups, each with its unique cleavage conditions, makes them highly valuable for such differential protection strategies. chem-station.com

Despite the versatility of carbamates in this area, there is no specific mention in the scientific literature of This compound being utilized in differential protection schemes for the synthesis of complex molecules.

Intermediacy in the Synthesis of Advanced Organic Molecules

Carbamates are not only used as protecting groups but also serve as important structural motifs and synthetic intermediates in a variety of advanced organic molecules. nih.govbanglajol.inforesearchgate.net

The carbamate functional group is a common feature in many pharmaceuticals and other biologically active compounds, contributing to their therapeutic effects and pharmacokinetic properties. nih.gov For instance, the N-(methoxymethyl) moiety is found in some synthetic precursors, such as N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine, which is used to generate azomethine ylides for the synthesis of pyrrolidine (B122466) rings present in many medicinal compounds. google.comnbinno.com

Nevertheless, no specific instances were found where This compound serves as a direct precursor or key intermediate in the synthesis of documented biologically active compounds.

The carbamate class of compounds has a long history in the agrochemical industry, with many derivatives commercialized as insecticides, herbicides, and fungicides. nih.govbanglajol.inforesearchgate.net Their mode of action often involves the inhibition of the acetylcholinesterase enzyme in insects. nih.gov

While the general class of carbamates is of great importance in agrochemicals, the literature does not provide specific examples of This compound being used in the synthesis of, or as, a commercial herbicide, pesticide, or fungicide.

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. Carbamates can serve as precursors to the isocyanates required for polyurethane production, and the carbamate linkage is the defining feature of the polyurethane backbone. nih.govrsc.orgresearchgate.netacs.orgrsc.org

A review of the literature on polymer chemistry did not reveal any specific use of This compound as a monomer or building block in the synthesis of polyurethanes or other polymers.

General Applications of Carbamates

While specific data for this compound is not available in the requested contexts, the broader class of carbamates is extensively utilized. The following table summarizes these general applications.

| Application Area | General Role of Carbamates | Specific Examples for this compound |

| Peptide Synthesis | Amine protecting groups (e.g., Boc, Cbz, Fmoc) to control reactivity. | No documented use found. |

| Complex Molecule Synthesis | Orthogonal protecting groups for differential protection strategies. | No documented use found. |

| Biologically Active Compounds | Structural motif in pharmaceuticals; synthetic intermediates. | No documented use as a precursor found. |

| Agrochemicals | Active ingredients in insecticides, herbicides, and fungicides. | No documented use found. |

| Polymer Chemistry | Building blocks and precursors for polyurethanes. | No documented use found. |

Molecular Modification and Prodrug Design Principles in Chemical Biology

The unique structural attributes of this compound, specifically the N-alkoxy substitution, offer a versatile platform for molecular modification. These modifications are instrumental in the design of prodrugs and specialized chemical probes, allowing for precise control over the compound's physicochemical properties and biological activity. nih.gov

Alteration of Molecular Properties for Research Applications

The core structure of this compound can be systematically altered to fine-tune its properties for specific research applications. Key molecular characteristics such as lipophilicity, steric hindrance, and electronic effects can be modulated by introducing different substituents. For instance, modifying the methyl groups on either the nitrogen or the oxygen of the carbamate can significantly impact its solubility and reactivity.

These modifications are crucial in developing chemical tools to study biological systems. By altering the molecule's properties, researchers can control its distribution within an organism or cell, its interaction with specific targets, and its metabolic stability. acs.org The ability to tailor these properties allows for the creation of compounds that can probe biological pathways with high specificity.

Table 1: Potential Modifications of this compound and Their Predicted Effects

| Modification Site | Example Substituent | Predicted Effect on Molecular Properties | Potential Research Application |

| N-Methyl Group | Larger alkyl chains | Increased lipophilicity and steric bulk | Probing hydrophobic binding pockets |

| O-Methyl Group | Electron-withdrawing group | Increased susceptibility to cleavage | Design of activatable probes |

| Methoxymethyl Group | Bulky aromatic groups | Enhanced steric hindrance | Studying sterically sensitive enzyme active sites |

Controlled Release and Transformation Mechanisms in Chemical Systems

A key application of carbamate derivatives in chemical biology is in the design of systems that allow for the controlled release of an active molecule. rsc.org The carbamate bond in compounds like this compound can act as a cleavable linker, which remains stable until a specific chemical or enzymatic trigger is encountered. nih.gov

The release mechanism can be engineered to respond to various stimuli, such as changes in pH or the presence of specific enzymes. nih.gov For example, the introduction of a pH-sensitive group elsewhere in the molecule could trigger a conformational change that facilitates the cleavage of the carbamate bond under acidic conditions, which are often found in tumor microenvironments or cellular lysosomes. nih.gov

Furthermore, the N-O bond within the N-methoxy-N-methylamino moiety presents a unique point of potential cleavage under specific reductive or oxidative conditions, offering an alternative mechanism for controlled release compared to standard carbamate hydrolysis. The stability of the carbamate can be modulated to control the rate of release, a critical factor in the design of long-acting prodrugs. chinesechemsoc.org

Applications in Enzyme Mechanism Studies

Carbamates are well-established as inhibitors of various enzymes, most notably serine hydrolases such as acetylcholinesterase. annualreviews.orgresearchgate.netacs.org They typically function as mechanism-based inhibitors, where the enzyme's own catalytic activity leads to the formation of a covalent carbamoyl-enzyme intermediate, rendering the enzyme inactive. nih.gov This intermediate is generally more stable than the acetylated intermediate formed with the natural substrate, but its hydrolysis can still occur, leading to regeneration of the active enzyme. annualreviews.org

This compound and its derivatives can be employed as probes to investigate the structure and function of enzyme active sites. By systematically altering the substituents on the carbamate, researchers can map the steric and electronic requirements of an enzyme's binding pocket. The rate of carbamoylation and decarbamoylation can provide valuable information about the catalytic mechanism of the target enzyme. annualreviews.org

Table 2: Kinetic Parameters in Enzyme Inhibition by Carbamates

| Parameter | Description | Information Gained from Studies |

| k_i | Second-order rate constant of inactivation | Reflects the efficiency of the initial binding and carbamoylation steps |

| k_react | First-order rate constant of reactivation | Indicates the stability of the carbamoyl-enzyme intermediate |

| K_d | Dissociation constant | Measures the affinity of the inhibitor for the enzyme prior to covalent modification |

Utilization in Biochemical Research as Reagents

In the realm of biochemical research, N-alkoxy-N-alkylcarbamates and related structures serve as valuable synthetic reagents. For instance, N-methoxy-N-methyl amides, commonly known as Weinreb amides, are widely used for the synthesis of ketones from organometallic reagents. nih.govlookchem.comresearchgate.net While not a direct application of this compound itself, the underlying reactivity principles of the N-methoxy-N-methylamino group are relevant.

This functional group can be incorporated into more complex molecules to act as a handle for specific chemical transformations. Its reactivity towards strong bases and nucleophiles allows for its use in the construction of intricate molecular architectures for biochemical studies. researchgate.net Simple alkyl carbamates can also be used as starting materials in the synthesis of more complex biochemical probes and potential therapeutic agents. mdpi.comresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient catalytic systems. For methyl (methoxymethyl)methylcarbamate and related compounds, research is steering away from hazardous reagents like phosgene (B1210022) and towards greener alternatives. researchgate.net Key emerging research avenues include:

CO2 as a C1 Building Block: A significant area of focus is the use of carbon dioxide (CO2) as a non-toxic and abundant C1 source for carbamate (B1207046) synthesis. Research into basic catalysts, such as cesium carbonate (Cs2CO3), has shown promise in converting amines, alcohols, and CO2 into corresponding carbamates under relatively mild conditions. Future work will likely involve designing more efficient and recyclable heterogeneous catalysts to improve the economic viability and environmental impact of this approach.

Methanol (B129727) as a Sustainable Reagent: Methanol is a key feedstock for producing methyl carbamates and is increasingly viewed as a sustainable C1 alkylating agent. ebrary.netrsc.org The development of novel metal-catalyzed hydrogen-borrowing processes that utilize methanol are a major focus. rsc.org These methods avoid stoichiometric waste and offer high atom economy. Research into non-precious-metal catalysts, particularly those based on manganese, cobalt, and iron, is expected to yield cost-effective and environmentally benign synthetic routes.

Catalysis for Phosgene-Free Synthesis: The reaction of amines with dimethyl carbonate (DMC) represents another important phosgene-free route. core.ac.uk Studies have explored the influence of CO2 pressure on reaction conversion and selectivity, indicating that supercritical CO2 can act as both a solvent and a promoter, inhibiting side reactions like N-methylation. core.ac.uk Future research will likely focus on optimizing catalyst systems, potentially involving basic compounds like MgO or ZnO, to enhance yields and selectivity in reactions involving methanol and urea (B33335) derivatives. epa.gov

| Catalyst Type | Reactants | Focus of Research | Reference |

| Basic Catalysts (e.g., Cs2CO3) | Amine, Alcohol, CO2 | Halogen-free synthesis, use of abundant C1 source. | |

| Non-Precious-Metal Catalysts | Alcohols, Amines | Hydrogen-borrowing catalysis for sustainable alkylation. | rsc.org |

| Acid-Base Catalysts (e.g., ZnO) | Phenylurea, Methanol | Phosgene-free routes from urea derivatives. | epa.gov |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For N-alkoxy carbamates, a combination of experimental techniques and computational modeling is poised to provide unprecedented insight.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of carbamate formation and reactivity. researchgate.netmdpi.com Such studies can map out energy profiles for different reaction pathways, identify transition states, and explain the role of catalysts in stabilizing intermediates. mdpi.com For instance, computational studies have been used to investigate the iridium-catalyzed formation of allyl carbamates from CO2 and the mechanism of CO2 capture by amines to form carbamates. researchgate.netnih.govrsc.org Future research will likely apply these methods to the specific case of N-alkoxy carbamates to understand their formation and subsequent reactions.

Investigating Reaction Intermediates: A key challenge in mechanistic chemistry is the detection and characterization of transient intermediates. Advanced spectroscopic techniques, coupled with computational predictions, can help identify species like the zwitterionic adducts implicated in CO2-amine reactions or the transient bromonium ions hypothesized in the cyclization of alkenyl N-alkoxy carbamates. rsc.orgmdpi.com

Kinetics and Isotope Labeling Studies: Experimental kinetic studies provide essential data to validate or refute proposed mechanisms. By systematically varying reactant concentrations, temperature, and catalysts, researchers can determine rate laws and activation parameters. Isotope labeling experiments can further pinpoint which bonds are formed or broken in rate-determining steps, offering clear insights into the reaction pathway.

Exploration of New Chemical Transformations and Reactivity Patterns

While traditionally viewed as protecting groups, the N-alkoxy carbamate functionality exhibits unique reactivity that is an emerging area of synthetic exploration.

Tethered Functionalization Reactions: Recent studies have shown that linear alkenyl N-alkoxy carbamates can undergo facile conversion into cyclic bromo carbonates using N-bromosuccinimide (NBS) in the presence of water. mdpi.commdpi.comresearchgate.net This transformation proceeds under mild conditions and demonstrates high diastereoselectivity, suggesting the formation of a transient bromonium ion that is intercepted by the carbamate's carbonyl oxygen. mdpi.com

Aza-Wacker Cyclizations: The N-alkoxy carbamate group has been successfully employed as a tether in aza-Wacker cyclization reactions. chemrxiv.org Substrates containing an N-alkoxy carbamate and a pendant olefin can be cyclized into 1,3-oxazinan-2-one (B31196) products using a palladium(II)/copper(II) catalytic system. This strategy allows for the efficient installation of a new C-N bond and the creation of complex heterocyclic structures. chemrxiv.org

Future research will undoubtedly seek to expand the scope of these transformations, exploring different electrophiles for cyclization and applying the tethered amination strategy to a wider range of unsaturated substrates.

| Reaction Type | Substrate | Reagents | Product | Reference |

| Bromocarbonation | Linear Alkenyl N-Alkoxy Carbamate | NBS, H2O, CH3CN | Cyclic Bromo Carbonate | mdpi.commdpi.com |

| Tethered Aza-Wacker | Alkenyl N-Alkoxy Carbamate | Pd(II)/Cu(II) salts, O2 | 1,3-Oxazinan-2-one | chemrxiv.org |

Design and Synthesis of Functionalized Derivatives for Specific Research Applications

The carbamate moiety is a key structural feature in numerous bioactive compounds, including drugs and agrochemicals. acs.orgnih.gov The unique N-O bond within the N-alkoxy carbamate structure offers a novel scaffold for designing functionalized derivatives with tailored properties.

Bioactive Compound Synthesis: By varying the substituents on the nitrogen and oxygen termini, derivatives of this compound can be synthesized to explore structure-activity relationships. nih.gov For example, N-alkoxy fosmidomycin (B1218577) analogs have been investigated as potential antimalarial agents by targeting the IspC enzyme in Plasmodium falciparum. nih.gov This research demonstrates that the N-alkoxy functionality can act as a key interacting group in a bisubstrate inhibition mode. nih.gov

Materials Science Applications: Carbamates are fundamental to the polyurethane industry. ebrary.net Novel N-alkoxy carbamate monomers could be designed and polymerized to create new materials with unique properties, such as enhanced thermal stability or degradability. The synthesis of novel cholesteryl carbamate derivatives highlights the potential for creating molecules with applications in materials science and chemical sensing. orientjchem.org

Insecticide Development: Carbamates are a well-established class of insecticides. acs.org Structure-directed molecular design, aided by computational tools, can be used to generate novel carbamate structures with high insecticidal activity but reduced ecological impact, balancing potency with biodegradability. acs.org

Integration of this compound in Multi-step Total Synthesis

In complex multi-step synthesis, carbamates are most frequently used as robust and versatile protecting groups for amines. chem-station.commasterorganicchemistry.com The specific deprotection conditions required for different types of carbamates allow for orthogonal strategies in the synthesis of complex molecules like peptides. chem-station.com

The emerging reactivity of the N-alkoxy carbamate group suggests a more active role in total synthesis beyond simple protection. The ability to act as a tether for oxidative cyclizations, as demonstrated in the synthesis of kasugamines, showcases its potential as a strategic tool for building complex molecular architectures. chemrxiv.org Future research will likely see the integration of N-alkoxy carbamate-mediated transformations into the total synthesis of natural products and other complex targets, leveraging the stereoselective C-N bond formation that this functionality enables.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (methoxymethyl)methylcarbamate, and how can intermediates be characterized?

- Methodology : Synthesis typically involves carbamate formation via reaction of methyl isocyanate with methoxymethanol derivatives. Key intermediates should be purified via column chromatography or recrystallization, followed by characterization using H/C NMR and FT-IR to confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm) .

- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and ensure >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion validation and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .

- Purity Assessment : Combine GC-MS (for volatile impurities) with Karl Fischer titration to quantify residual solvents and moisture .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation : Refer to GHS classifications (e.g., skin/eye irritation risks) and implement fume hood use, nitrile gloves, and emergency eyewash stations. Review Safety Data Sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How can experimental designs be optimized to study the hydrolytic stability of this compound under varying pH and temperature conditions?

- Design Framework : Use a factorial design (pH 2–12, 25–60°C) with LC-MS to quantify degradation products. Include buffer controls and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .

- Data Interpretation : Statistically analyze degradation rates using ANOVA to identify significant factors (e.g., pH > temperature) .

Q. How should researchers address contradictions in reported reactivity data (e.g., nucleophilic substitution rates) across studies?

- Systematic Approach : Conduct a meta-analysis of kinetic studies, adjusting for variables like solvent polarity (e.g., DMSO vs. water) and catalyst loadings. Use sensitivity analysis to weigh methodological inconsistencies (e.g., calorimetry vs. spectrophotometry) .

Q. What methodologies are recommended for investigating the compound’s potential as a chiral auxiliary in asymmetric synthesis?

- Experimental Strategy : Perform enantioselective reactions (e.g., alkylation) using chiral HPLC (Chiralpak® columns) to evaluate enantiomeric excess (ee). Compare with computational models (DFT) to rationalize stereochemical outcomes .

Q. How can statistical rigor be enhanced in dose-response studies involving this compound?

- Best Practices : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Validate assays with positive/negative controls (e.g., reference inhibitors) and report confidence intervals (p < 0.05) using triplicate measurements .

Data Presentation and Reproducibility

Q. What metadata standards should accompany published datasets on this compound?

- Guidelines : Include synthesis conditions (time, temperature), spectral raw data (NMR shifts, MS spectra), and instrument calibration details. Follow discipline-specific templates (e.g., ACS Guidelines) for transparency .

Q. How can batch-to-batch variability be minimized in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.